3,4-Dimethylaniline

Catalog No.
S576282
CAS No.
95-64-7
M.F
C8H11N
C8H11N
(CH3)2C6H3NH2
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylaniline

CAS Number

95-64-7

Product Name

3,4-Dimethylaniline

IUPAC Name

3,4-dimethylaniline

Molecular Formula

C8H11N
C8H11N
(CH3)2C6H3NH2

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)5-7(6)2/h3-5H,9H2,1-2H3

InChI Key

DOLQYFPDPKPQSS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)C

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Sol in ether, petroleum
Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water.
Soluble in aromatic solvents.
Solubility in water, g/100ml at 22 °C: 0.38

Synonyms

3,4-Xylidine; 1-Amino-3,4-dimethylbenzene; 3,4-Dimethylaminobenzene; 3,4-Dimethylaniline; 3,4-Dimethylbenzenamine; 3,4-Dimethylphenylamine; 3,4-Xylylamine; 4-Amino-1,2-dimethylbenzene; 4-Amino-o-xylene; NSC 41800; NSC 7099

Canonical SMILES

CC1=C(C=C(C=C1)N)C

Studying Electron Donor-Acceptor Interactions:

Scientists have used 3,4-DMA to study fundamental chemical interactions known as electron donor-acceptor (EDA) interactions. These interactions involve the transfer of electrons between molecules. In one study, researchers investigated the EDA interaction between 3,4-DMA and 2,3-dicyano-1,4-naphthoquinone (DCNQ) in solvents like chloroform and dichloromethane [1]. This research helps improve the understanding of electron transfer processes in various chemical systems.

*Source: Sigma-Aldrich product page on 3,4-Dimethylaniline:

Precursor in Metal Complex Synthesis:

3,4-DMA can act as a precursor in the synthesis of specific metal complexes. For instance, research explores using 3,4-DMA in reactions with Molybdenum compounds like MoO(X)2(dtc)2 (X = Cl or Br; dtc = diethyldithiocarbamate) to form ionic imido complexes [2]. These complexes possess unique properties and potential applications in catalysis or material science.

*Source: Sigma-Aldrich product page on 3,4-Dimethylaniline:

3,4-Dimethylaniline, also known as 3,4-xylidine, is an organic compound with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. It appears as a pale brown crystalline solid and is categorized as a primary arylamine. The compound has a melting point of 49-51 °C and a boiling point of approximately 226 °C. Its solubility in water is limited to less than 1 g/L at 24 °C, but it is soluble in organic solvents like methanol .

3,4-Dimethylaniline is primarily used in the production of dyes, pesticides, and vitamin B2 (riboflavin). Its structure consists of an aniline backbone with two methyl groups attached to the benzene ring at the 3 and 4 positions, which influences its chemical reactivity and biological properties .

3,4-Dimethylaniline is a suspected carcinogen []. It is toxic upon ingestion, inhalation, or skin contact []. Exposure can cause irritation of the eyes, skin, and respiratory system. 3,4-Dimethylaniline is also flammable and can decompose to release toxic fumes upon heating [].

Due to its amine functional group. Notably:

  • Nitration: It can undergo nitration to form nitro derivatives when treated with nitric acid.
  • Acid-Base Reactions: The compound can neutralize acids to form salts and water, exhibiting exothermic behavior.
  • Reactivity with Oxidizing Agents: It ignites upon contact with fuming nitric acid and can react violently with strong oxidizers .

The biological activity of 3,4-dimethylaniline has been studied concerning its potential toxicity and mutagenicity. It has been classified as a suspected carcinogen and exhibits harmful effects upon ingestion. Toxicological studies indicate that it may cause mutations in certain bacterial strains, such as Salmonella typhimurium.

Furthermore, it has been shown to have some pharmacological activity, particularly in synthesizing riboflavin, where it acts as a substrate for various enzymatic reactions .

3,4-Dimethylaniline can be synthesized through several methods:

  • Hydrogenation of Nitro Compounds: One common method involves the hydrogenation of (2-chloromethyl)-4-nitrotoluene.
  • Reaction with Bromoxylene: Another synthesis route includes reacting bromoxylene with ammonia under specific conditions.
  • Distillation from Aqueous Solutions: The compound can also be purified by crystallization from ligroin followed by distillation under vacuum .

Studies have explored the interaction of 3,4-dimethylaniline with various electron acceptors and donors. For instance, it has been used to investigate electron donor-acceptor interactions with compounds like 2,3-dicyano-1,4-naphthoquinone in organic solvents such as chloroform and dichloromethane. These interactions are significant for understanding its reactivity and potential applications in organic synthesis .

Several compounds share structural similarities with 3,4-dimethylaniline. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2,4-DimethylanilineC₈H₁₁NSimilar structure but different methyl group positions; used in dye synthesis.
3-MethylanilineC₇H₉NLacks one methyl group; commonly used in dye production and pharmaceuticals.
4-MethylanilineC₇H₉NIsomeric form; also utilized in dye manufacturing but exhibits different reactivity patterns.

Uniqueness of 3,4-Dimethylaniline

What distinguishes 3,4-dimethylaniline from these similar compounds is its specific arrangement of methyl groups at the 3 and 4 positions on the benzene ring. This unique substitution pattern affects its physical properties, reactivity toward electrophiles, and biological activity compared to its isomers .

Physical Description

3,4-xylidine appears as pale brown crystals or off-white solid. (NTP, 1992)
Dry Powder
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.

Color/Form

Plates of prisms from petroleum ether
Crystalline solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

121.089149355 g/mol

Monoisotopic Mass

121.089149355 g/mol

Boiling Point

442 °F at 760 mmHg (NTP, 1992)
228 °C @ 760 MM HG
228 °C

Flash Point

209 °F (NTP, 1992)
98 °C

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.19

Density

1.076 at 64 °F (NTP, 1992) - Denser than water; will sink
1.076 @ 18 °C
Relative density (water = 1): 1.07

LogP

1.84 (LogP)
log Kow= 1.84
1.84

Odor Threshold

Odor threshold in air= 1.00X10+12 molecules/cc /Xylidines/
Threshold for xylidine is 0.0240 mg/cu m. /Xylidine/

Decomposition

WHEN HEATED TO DECOMP, XYLIDINES EMIT HIGHLY TOXIC FUMES. /XYLIDINES/

Melting Point

124 °F (NTP, 1992)
51 °C

UNII

R27I33AIDT

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.15%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (96.3%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (98.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 4

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

95-64-7

Metabolism Metabolites

YIELDS 2-AMINO-4,5-DIMETHYLPHENOL, 3,4-DIMETHYLACETANILIDE AND 3,4-DIMETHYLPHENYLSULFAMATE IN RAT. /FROM TABLE/

Wikipedia

3,4-Xylidine

Biological Half Life

0.10 Days

Methods of Manufacturing

NITRATION OF O-XYLENE FOLLOWED BY REDUCTION; BROMINATION OF O-XYLENE FOLLOWED BY REACTION WITH AMMONIA
o-Xylene (nitration/nitro reduction)
Soboley and Berezooskii patented the production of 3,4-xylidine by the hydrogenation of 2-chloromethyl-4-nitrotoluene.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzenamine, 3,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

ANALYTE: AROMATIC AMINES; MATRIX: AIR; RANGE: 0.01-14 MG/SAMPLE; PROCEDURE: ADSORPTION ON SILICA GEL; ELUTION BY ETHANOL; GAS CHROMATOGRAPHY ANALYSIS. /AROMATIC AMINES/
ANALYTE: XYLIDINE; MATRIX: AIR; RANGE: 12.5-50.0 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH 95% ETHANOL, GAS CHROMATOGRAPHY. /XYLIDINE/
GAS CHROMATOGRAPHIC METHOD FOR ANALYSIS & SEPARATION OF ISOMERS WAS ACHIEVED FOR XYLIDINES. /XYLIDINE/

Dates

Modify: 2023-08-15

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